Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-
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Overview
Description
Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- is an intriguing organic compound characterized by its unique structure that combines a benzaldehyde moiety with pyrrolo[2,3-b]pyridine and additional functional groups like bromine, fluorine, and phenylsulfonyl. Its structural complexity contributes to its distinctive chemical and physical properties, making it a subject of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- can involve multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core, functionalization with bromine and fluorine, and the introduction of the phenylsulfonyl group. Common synthetic routes might start with readily available starting materials like 2-bromopyridine, which undergoes a series of reactions such as nucleophilic aromatic substitution, oxidation, and sulfonylation. These reactions typically require specific catalysts, solvents, and reaction conditions like controlled temperatures and pressures to achieve the desired product efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable synthetic routes that prioritize yield, purity, and cost-effectiveness. Continuous flow synthesis, automated systems, and green chemistry approaches might be employed to streamline the production process and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- can participate in various chemical reactions, including:
Oxidation: Potential transformation of the aldehyde group to carboxylic acid under strong oxidizing conditions.
Reduction: Possible reduction of the aldehyde to alcohol using reducing agents.
Substitution: Both nucleophilic and electrophilic substitutions, particularly involving the bromine atom.
Coupling Reactions: Including Suzuki and Heck coupling reactions facilitated by palladium catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide for nucleophilic aromatic substitution.
Coupling: Palladium(0) complexes, aryl halides, and appropriate ligands.
Major Products Formed
Oxidation: The formation of corresponding carboxylic acids.
Reduction: The formation of primary alcohols.
Substitution and Coupling: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- is used across diverse fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Investigating its role in biological systems and potential as a bioactive compound.
Industry: Utilized in the manufacture of fine chemicals and materials with specific properties.
Mechanism of Action
The compound's mechanism of action, especially in biological contexts, involves interactions with specific molecular targets like enzymes or receptors. It can modulate biochemical pathways by binding to active sites or allosteric sites, influencing the function of proteins involved in critical cellular processes. These interactions depend on the compound's structural features and the nature of its functional groups.
Comparison with Similar Compounds
Compared to other compounds with similar structures, Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity.
Similar Compounds
Benzaldehyde derivatives: Such as Benzaldehyde, 4-fluoro-.
Pyrrolo[2,3-b]pyridine derivatives: Compounds with variations in functional groups like Bromopyrrolo[2,3-b]pyridines.
Phenylsulfonyl-containing compounds: Such as Phenylsulfonylpyridines.
Properties
Molecular Formula |
C20H12BrFN2O3S |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
4-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]-2-fluorobenzaldehyde |
InChI |
InChI=1S/C20H12BrFN2O3S/c21-17-8-9-23-20-16(17)11-19(13-6-7-14(12-25)18(22)10-13)24(20)28(26,27)15-4-2-1-3-5-15/h1-12H |
InChI Key |
MOJDVYKUVNTYPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CC(=C(C=C4)C=O)F |
Origin of Product |
United States |
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